molecular formula C16H19ClFNO2 B276559 N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine

N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine

Cat. No. B276559
M. Wt: 311.78 g/mol
InChI Key: NXKIYPNWVUFSKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine, commonly known as FEN, is a novel chemical compound that belongs to the family of phenethylamines. FEN has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of FEN is not fully understood, but it is believed to act as a selective serotonin and norepinephrine reuptake inhibitor (SNRI). FEN has also been shown to stimulate the release of dopamine and inhibit the reuptake of dopamine, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
FEN has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter systems and the regulation of gene expression. FEN has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of FEN is its potential as a tool for studying the central nervous system and for drug discovery. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several potential future directions for research on FEN, including the development of FEN-based drugs for the treatment of various diseases, the investigation of its potential as a cognitive enhancer, and the exploration of its mechanism of action and potential therapeutic applications. Further research is also needed to fully understand the potential risks and limitations of FEN.

Synthesis Methods

The synthesis of FEN involves a multi-step process that begins with the reaction of furfural with nitromethane to form 5-nitrofurfural. The 5-nitrofurfural is then reduced to 5-amino-2-furfuryl alcohol, which is further reacted with 3-chloro-4-fluorobenzaldehyde to produce the key intermediate, 5-(3-chloro-4-fluorophenyl)furan-2-ylmethanol. The final step involves the reaction of the key intermediate with 3-ethoxypropylamine to form FEN.

Scientific Research Applications

FEN has been the subject of several scientific studies that have explored its potential applications in the field of medicinal chemistry and drug discovery. One of the primary areas of research has been the development of FEN-based drugs for the treatment of various diseases, including depression, anxiety, and Parkinson's disease. FEN has also been investigated for its potential use as a cognitive enhancer and as a tool for studying the central nervous system.

properties

Molecular Formula

C16H19ClFNO2

Molecular Weight

311.78 g/mol

IUPAC Name

N-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl]-3-ethoxypropan-1-amine

InChI

InChI=1S/C16H19ClFNO2/c1-2-20-9-3-8-19-11-13-5-7-16(21-13)12-4-6-15(18)14(17)10-12/h4-7,10,19H,2-3,8-9,11H2,1H3

InChI Key

NXKIYPNWVUFSKC-UHFFFAOYSA-N

SMILES

CCOCCCNCC1=CC=C(O1)C2=CC(=C(C=C2)F)Cl

Canonical SMILES

CCOCCCNCC1=CC=C(O1)C2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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